
3-Chloro-2,6-dinitrotoluène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,6-dinitrotoluene is a chlorinated and nitrated derivative of toluene, a compound that has been studied for its unique crystal and molecular structure. The compound is characterized by the presence of chloro and nitro substituents on the benzene ring of toluene, which significantly alter its chemical and physical properties.
Synthesis Analysis
The synthesis of chloro-nitro compounds related to 3-Chloro-2,6-dinitrotoluene involves a multi-step process. For instance, the synthesis of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, a structurally related compound, was achieved by nitrating the corresponding 4-chromanone at the 3 position followed by chlorination of the nitration product . This method indicates that similar procedures could be applied to synthesize 3-Chloro-2,6-dinitrotoluene, with careful control of the reaction conditions to ensure the correct placement of the chloro and nitro groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Chloro-2,6-dinitrotoluene has been determined using various analytical techniques such as IR, NMR, MS, and X-ray crystallography . For example, the related compound 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone crystallizes as a pair of enantiomers and exhibits a half-chair conformation of the pyranone ring, with the chloro and nitro groups occupying pseudoequatorial and pseudoaxial positions, respectively . This suggests that 3-Chloro-2,6-dinitrotoluene may also exhibit interesting conformational characteristics due to the steric and electronic effects of its substituents.
Chemical Reactions Analysis
The presence of nitro groups in compounds like 3-Chloro-2,6-dinitrotoluene can lead to various chemical reactions, particularly those involving reduction or further substitution. The nitro group at the 6 position is known to conjugate with the benzene ring, which could influence the reactivity of the compound . Additionally, the steric repulsion between substituents, as observed in 2,6-dinitrotoluene, can affect the compound's reactivity by altering bond angles and the overall molecular geometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2,6-dinitrotoluene are influenced by its molecular structure. For instance, the dihedral angles between the nitro group planes and the benzene plane, as well as the steric repulsion between the methyl and nitro groups, can affect the compound's melting point, solubility, and density . The chiral nature of related compounds, as seen in 2,6-dinitrotoluene, suggests that 3-Chloro-2,6-dinitrotoluene may also exhibit optical activity, although the absolute configuration would need to be determined to confirm this .
Applications De Recherche Scientifique
- Application: Certaines souches bactériennes, telles que Diaphorobacter sp. souche DS2, ont été identifiées pour leur capacité à dégrader le TNT (2,4,6-trinitrotoluène) et les composés apparentés. Bien que le 3-Cl-2,6-DNT ne soit pas directement dégradé par la même enzyme (3-nitrotoluène dioxygénase), il peut servir de source de carbone et d'azote pour ces bactéries. Ceci suggère que la souche DS2 pourrait être utile pour éliminer le 3-Cl-2,6-DNT des sites contaminés .
- Application: Comprendre la cinétique de sa formation aux côtés d'autres nitrotoluènes (par exemple, 2,4-DNT et 2,6-DNT) permet de mieux contrôler la réaction. Les chercheurs étudient la formation simultanée de ces composés lors de la nitration de l'o-nitrotoluène .
- Application: Les chercheurs explorent les enzymes (par exemple, les réductases N-éthylmaléimide) responsables de la réduction initiale du groupe nitro et du cycle aromatique. Cette connaissance renseigne les stratégies de biorémediation et minimise les intermédiaires indésirables .
Remédiation environnementale et biodégradation
Cinétique de la nitration et contrôle
Exploration de la voie métabolique
Safety and Hazards
3-Chloro-2,6-dinitrotoluene is toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects and may cause cancer . It is also suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .
Orientations Futures
The future directions for the study of 3-Chloro-2,6-dinitrotoluene could involve a deeper understanding of the kinetics of 2-MNT nitration to optimize industrial production conditions and reduce the occurrence of side reactions in the process of toluene mononitration . The application of microreactors is expected to achieve accurate control of temperature in nitration kinetic study .
Mécanisme D'action
Target of Action
It is known that nitrotoluenes, in general, can interact with various enzymes and proteins within biological systems .
Mode of Action
Nitrotoluenes are known to undergo reductive transformation of their nitro groups . This process involves the reduction of the nitro groups to amines, which can then interact with various biological targets .
Biochemical Pathways
Nitrotoluenes can be incorporated into various biochemical pathways due to their reductive transformation . The production of amines through this process can affect various biochemical pathways, potentially leading to downstream effects such as the production of reactive oxygen species .
Pharmacokinetics
Nitrotoluenes are generally lipophilic, suggesting they may be readily absorbed and distributed within the body . The metabolism of nitrotoluenes involves the reduction of the nitro groups, potentially leading to the formation of various metabolites .
Result of Action
The reduction of the nitro groups in nitrotoluenes can lead to the production of reactive intermediates, which can cause oxidative stress and potential cellular damage .
Action Environment
The action, efficacy, and stability of 3-Chloro-2,6-dinitrotoluene can be influenced by various environmental factors. For instance, the presence of reducing agents can enhance the reductive transformation of the nitro groups . Additionally, factors such as pH and temperature can also influence the stability and reactivity of the compound .
Propriétés
IUPAC Name |
1-chloro-3-methyl-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYUYBKDVYCJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79913-56-7 |
Source


|
| Record name | 1-chloro-3-methyl-2,4-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone](/img/structure/B2520047.png)
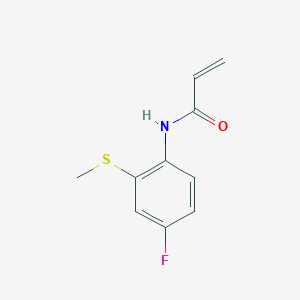
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2520050.png)
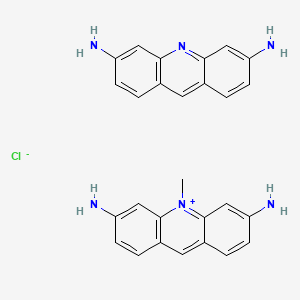
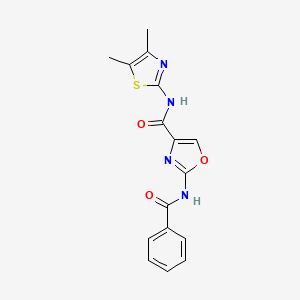
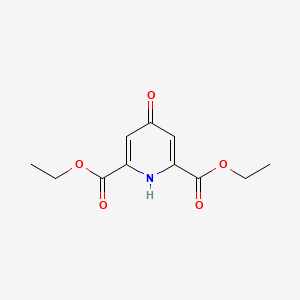
![Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester](/img/structure/B2520058.png)
![N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520059.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2520063.png)
![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2520064.png)
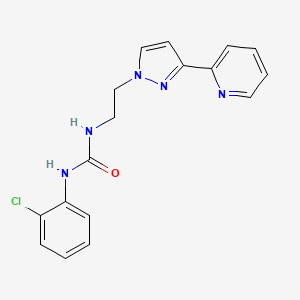

![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)